molecular formula C17H18N2O5S B2397036 2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-66-1

2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2397036
CAS No.: 922005-66-1
M. Wt: 362.4
InChI Key: SSJCXBALMOGSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with two methoxy groups at the 2- and 5-positions, linked to a 2-oxo-1,2,3,4-tetrahydroquinoline moiety via the sulfonamide nitrogen. The sulfonamide group enhances polarity and hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-13-5-7-15(24-2)16(10-13)25(21,22)19-12-4-6-14-11(9-12)3-8-17(20)18-14/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJCXBALMOGSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline moiety, which can be achieved through the cyclization of appropriate precursors. The benzenesulfonamide group is then introduced through sulfonation reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to 2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit significant anticancer properties.

Mechanism of Action :

  • Induces apoptosis in cancer cells.
  • Modulates signaling pathways such as the p53 pathway and inhibits cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and demonstrated promising results in inhibiting growth.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Anticancer Mechanisms

A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Testing

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Inflammation Models

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts bacterial growth and replication. Additionally, the quinoline moiety can interact with DNA and other cellular components, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a. N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

  • Core Structure: Shares the 2-oxo-tetrahydroquinoline moiety but replaces the benzenesulfonamide with a thiazole-oxazole-carboxamide chain.
  • However, the absence of a sulfonamide group reduces polarity, which may lower solubility compared to the target compound .

b. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Core Structure: Features a pyridine ring with a methoxy group and a dihydrobenzodioxin substituent, linked to a dimethylaminomethylphenyl group.
  • Key Differences: The pyridine and benzodioxin systems differ significantly from the tetrahydroquinoline scaffold, likely altering electronic properties and binding affinities. The dimethylaminomethyl group introduces a basic tertiary amine, which could improve membrane permeability relative to the sulfonamide .

Physicochemical and Pharmacological Implications

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hypothesized Solubility Potential Biological Role
2,5-Dimethoxy-N-(2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide C₁₇H₁₇N₂O₅S 367.39 g/mol Sulfonamide, methoxy, tetrahydroquinoline Moderate (polar groups) Enzyme inhibition, receptor binding
N-(4-(2-Oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₁₆H₁₃N₃O₂S 335.36 g/mol Thiazole, oxazole, carboxamide Low (aromatic dominance) Heterocyclic drug candidate
6-(Dihydrobenzodioxin-5-yl)-2-methoxy-pyridin-3-amine derivative C₂₃H₂₅N₃O₃ 391.46 g/mol Pyridine, benzodioxin, dimethylamine High (basic amine) CNS-targeted therapies

Notes:

  • The sulfonamide group in the target compound likely enhances water solubility compared to the thiazole-oxazole derivative but may reduce blood-brain barrier penetration relative to the dimethylaminomethyl-containing analogue .
  • The tetrahydroquinoline scaffold’s rigidity may confer selective binding to planar active sites, whereas pyridine-based compounds (e.g., the benzodioxin derivative) might exhibit broader conformational flexibility .

Biological Activity

2,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound belonging to the class of sulfonamides and tetrahydroquinolines. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article aims to synthesize existing research findings regarding the biological activity of this compound.

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 922004-82-8

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes that play a role in cyclic nucleotide signaling .
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis, contributing to its potential antitumor effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it reduces the production of pro-inflammatory cytokines and mediates a decrease in inflammatory markers in animal models.

Case Studies

StudyFindings
Study on PDE InhibitionDemonstrated that similar compounds significantly reduced inflammation and airway hyperreactivity in asthmatic mice models .
Antitumor EfficacyIn vitro studies indicated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis.

Research Findings

  • In Vitro Studies : The compound has shown promising results in inhibiting cancer cell proliferation across various types of cancer cells including breast and lung cancer cells.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups.
  • Mechanistic Insights : Further investigation into its mechanism revealed that it may modulate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins .

Q & A

Basic: What synthetic routes are recommended for preparing 2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core and sulfonamide coupling. A common approach includes:

  • Step 1: Preparation of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation of nitro precursors (e.g., using Pd/C and H₂ in ethanol) .
  • Step 2: Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Continuous flow reactors may enhance yield and scalability .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of methoxy groups and tetrahydroquinoline ring conformation. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm), while the sulfonamide NH resonates near δ 9.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Answer:

  • Variable Substituents: Synthesize analogs with modified methoxy positions (e.g., 3,4-dimethoxy), alkylated tetrahydroquinoline nitrogens, or fluorinated sulfonamides .
  • Biological Assays: Test inhibition of target enzymes (e.g., kinases or carbonic anhydrases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling: Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

  • Replicate Experiments: Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Control for Stability: Verify compound integrity in assay buffers via LC-MS to exclude hydrolysis or degradation artifacts .
  • Orthogonal Assays: Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays (TSA) .

Advanced: What methodologies are recommended for resolving crystallographic data discrepancies in structural determination?

Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement: SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) with iterative cycles of manual model adjustment and R-factor minimization .
  • Validation: Check for omitted solvent molecules or disorder using tools like PLATON .

Advanced: How can biological targets of this compound be identified experimentally?

Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and elute bound proteins for identification via SDS-PAGE/MS .
  • Chemical Proteomics: Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS .
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: What computational strategies predict interactions with biological targets?

Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to simulate ligand-receptor interactions. Focus on hydrogen bonding with sulfonamide oxygens and π-π stacking with tetrahydroquinoline .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Basic: How does the compound’s stability vary under acidic/basic conditions?

Answer:

  • Hydrolysis Testing: Incubate in pH 2–12 buffers (37°C, 24 hrs) and monitor degradation via HPLC. Sulfonamides are stable at neutral pH but hydrolyze to sulfonic acids under extreme conditions .
  • Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to formulations to prolong shelf life .

Advanced: What scalable synthesis methods are suitable for producing gram-scale quantities?

Answer:

  • Continuous Flow Chemistry: Use microreactors for sulfonylation (residence time: 10–30 min, 60°C) to improve heat transfer and reduce side reactions .
  • Catalytic Optimization: Replace Pd/C with heterogeneous catalysts (e.g., Ni nanoparticles) for hydrogenation steps to enhance turnover .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

Answer:

  • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid via shake-flask method .
  • Microsomal Stability: Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
  • Caco-2 Permeability: Assess intestinal absorption using monolayers; Papp >1×10⁻⁶ cm/s indicates high permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.